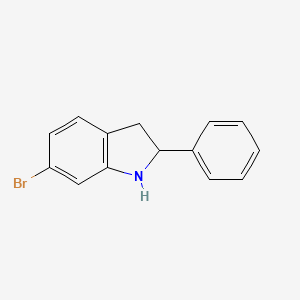
6-Bromo-2-phenylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-phenylindoline is an organic compound that belongs to the indoline family. Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 6th position and a phenyl group at the 2nd position makes this compound a unique and valuable compound in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylindoline can be achieved through several methods. One common approach involves the use of 6-bromoindole as a starting material. The synthetic route typically includes the following steps:
Friedel-Crafts Reaction: This step involves the alkylation of 6-bromoindole with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Amidation: The resulting intermediate undergoes amidation to introduce an amide group.
Reduction: The amide group is then reduced to form the corresponding amine.
Protective Reaction: Finally, a protective group such as tert-butyloxycarbonyl (Boc) is introduced to obtain the target product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-2-phenylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-2-phenylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the bromine atom at the 6th position, making it less reactive in certain substitution reactions.
6-Bromo-4-chloro-2-phenylquinoline: Contains additional chlorine and quinoline structure, offering different chemical properties and applications.
Uniqueness
6-Bromo-2-phenylindoline is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields highlight its importance in scientific research.
特性
分子式 |
C14H12BrN |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
6-bromo-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |
InChIキー |
WCJSBDZDIMHQJI-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















